molecular formula C9H8Br2O B1353911 2-Bromo-1-(3-bromophenyl)propan-1-one CAS No. 76650-08-3

2-Bromo-1-(3-bromophenyl)propan-1-one

Cat. No.: B1353911
CAS No.: 76650-08-3
M. Wt: 291.97 g/mol
InChI Key: BLSYJFIEQBRDBJ-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-bromophenyl)propan-1-one is an organic compound with the molecular formula C9H8Br2O. It is a colorless to pale yellow liquid that is used in various chemical syntheses. This compound is known for its reactivity and is often utilized as an intermediate in the production of pharmaceuticals and other organic compounds.

Biochemical Analysis

Biochemical Properties

2-Bromo-1-(3-bromophenyl)propan-1-one plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and other organic compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the modification of enzyme activity and protein function, which is crucial in biochemical research and drug development .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular energy production and metabolic flux . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific target and the nature of the interaction . Furthermore, it can induce changes in gene expression by interacting with DNA and transcription factors, thereby influencing cellular processes and functions .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its effects over time. It is relatively stable under standard laboratory conditions but can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that its effects on cellular function can vary, with some effects diminishing over time due to degradation or metabolic adaptation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a specific dosage range induces significant biochemical and physiological changes. Toxic effects at high doses include cellular damage, organ toxicity, and metabolic disturbances .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects . The localization can affect its activity and function, as different cellular compartments provide distinct microenvironments and interaction partners .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(3-bromophenyl)propan-1-one can be synthesized through the bromination of 1-(3-bromophenyl)propan-1-one. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-bromophenyl)propan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form 1-(3-bromophenyl)propan-1-ol.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction and oxidation reactions produce alcohols and carboxylic acids, respectively.

Scientific Research Applications

2-Bromo-1-(3-bromophenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-phenylpropan-1-one
  • 3-Bromopropiophenone
  • 1-Bromo-3-phenylpropane

Uniqueness

2-Bromo-1-(3-bromophenyl)propan-1-one is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its specific structure allows for selective reactions that are not easily achievable with similar compounds.

Properties

IUPAC Name

2-bromo-1-(3-bromophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSYJFIEQBRDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502920
Record name 2-Bromo-1-(3-bromophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76650-08-3
Record name 2-Bromo-1-(3-bromophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76650-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(3-bromophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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